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Compound of Interest

Compound Name: N-(2-Hydroxyphenyl)picolinamide

Cat. No.: B1195624

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(2-
Hydroxyphenyl)picolinamide Analogues

The following guide provides a detailed comparison of N-(2-Hydroxyphenyl)picolinamide
analogues, summarizing their structure-activity relationships (SAR) as investigated in various
therapeutic areas. This document is intended for researchers, scientists, and professionals in
the field of drug development, offering objective comparisons supported by experimental data.

SAR Studies in Cancer Therapy

Picolinamide derivatives have been extensively studied as potential anti-cancer agents,
targeting various components of cell signaling pathways involved in tumor growth and
proliferation.

As VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2][3]
Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[1]
[21[3]

A series of novel picolinamide-based derivatives have been designed and synthesized as
potential VEGFR-2 inhibitors.[1][2] The general structure of these analogues incorporates a
picolinamide core. The SAR studies revealed that modifications at various positions of the
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picolinamide scaffold significantly influence their anti-proliferative and VEGFR-2 inhibitory
activities.

Table 1: SAR of Picolinamide Analogues as VEGFR-2 Inhibitors

Anti- Anti-
R1 (at 4- R2 . . . .
. . proliferative  proliferative @ VEGFR-2
Compound position of (substituent .
L . IC50 (pM) IC50 (pM) Kinase IC50
ID picolinamid on the
. vs. A549 vs. HepG2 (M)
e) phenyl ring)
cells cells
8a OCH2CH=C H 154 221 0.87[3]
H-phenyl
8] OCH2CH=C  4-Cl 12.5[1] 20.6[1] 0.53[3]
H-phenyl
8l OCH2CH=C  3,4-diCl 13.2[1] 18.2[1] 0.29[3]
H-phenyl
8u OCH2CH=C 4-OCH3 25.6 37.2 1.22[3]
H-phenyl
] (Reference
Sorafenib 19.3 29.0
Drug)
o (Reference
Axitinib 224 38.7
Drug)

Data sourced from multiple studies.[1][3]

The data indicates that the presence of electron-withdrawing groups, such as chlorine, on the
terminal phenyl ring enhances the anti-proliferative activity.[1] Specifically, compound 8I, with a
3,4-dichloro substitution, exhibited the most potent VEGFR-2 inhibitory activity with an IC50
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value of 0.29 uM.[3] Molecular docking studies suggest that these compounds bind to the ATP-
binding site of the VEGFR-2 kinase domain.[1][3]

As Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in
the regulation of mitosis.[4] Their overexpression is frequently observed in various human
tumors, making them attractive targets for cancer therapy.[4] A series of N-methylpicolinamide-
4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities.[4]

Table 2: SAR of N-Methylpicolinamide-4-thiol Analogues as Aurora Kinase Inhibitors

R (substituent on Anti-proliferative .
. Aurora-B Kinase

Compound ID the benzamido IC50 (uM) vs.

. IC50 (pM)

ring) HepG2 cells
6l 4-CF3 1.89
6m 2-CF3 2.45
6n 3-NO2 3.12
6p 3-Br 0.76 0.12
Sorafenib (Reference Drug) 5.31

Data sourced from a study on N-methylpicolinamide-4-thiol derivatives.[4]

The SAR study of these analogues revealed that the nature and position of the substituent on
the benzamido ring significantly impact the cytotoxic activity. Compound 6p, bearing a bromine
atom at the 3-position, demonstrated the most potent anti-proliferative activity and was
identified as a selective inhibitor of Aurora-B kinase.[4]

SAR Studies in Metabolic Diseases

Picolinamide derivatives have also been investigated for their potential in treating metabolic
disorders such as diabetes.
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As 113-Hydroxysteroid Dehydrogenase Type 1 (11-
HSD1) Inhibitors

11B3-HSDL1 is an enzyme that plays a key role in regulating glucocorticoid levels, and its
inhibition is a promising therapeutic strategy for type 2 diabetes and metabolic syndrome.[5][6]
A series of 6-substituted picolinamide derivatives were synthesized and evaluated for their
inhibitory activity against 113-HSD1.[5][6]

Table 3: SAR of Picolinamide Analogues as 11p3-HSD1 Inhibitors

R (substituent at 6-

. Human 11B-HSD1 Mouse 11B3-HSD1
Compound ID position of

picolinamide) IC50 (nM) IC50 (nM)
1 Piperidin-1-yl 180 230
24 4-Fluorophenyl 10 15
25 Cyclohexyl 5 8

Data sourced from studies on picolinamide derivatives as 113-HSD1 inhibitors.[5][6]

Optimization of a high-throughput screening hit led to the discovery of highly potent and
metabolically stable inhibitors.[5] Compound 25 emerged as a potent inhibitor that was
efficacious in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin
levels.[5]

Experimental Protocols
In Vitro Anti-proliferative Assay (CCK Assay)

The anti-proliferative activity of the picolinamide derivatives was evaluated against human
cancer cell lines (e.g., A549, HepG2) using the Cell Counting Kit-8 (CCK-8) assay.[1] Cells
were seeded in 96-well plates and treated with various concentrations of the test compounds
for a specified period (e.g., 48 hours). The cell viability was then determined by measuring the
absorbance at a specific wavelength after the addition of the CCK-8 reagent. The IC50 value,
the concentration of the compound that causes 50% inhibition of cell growth, was calculated
from the dose-response curves.
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VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against VEGFR-2 kinase was determined using
a kinase assay kit.[3] The assay measures the amount of ATP consumed during the
phosphorylation of a substrate by the kinase. The kinase activity was measured in the
presence of various concentrations of the test compounds. The IC50 values were calculated by
fitting the inhibition data to a dose-response curve.

Aurora-B Kinase Inhibition Assay

The inhibitory activity against Aurora-B kinase was evaluated using a commercially available
kinase assay kit.[4] The assay measures the phosphorylation of a specific substrate by the
kinase. The activity was determined in the presence of different concentrations of the
compounds, and the IC50 values were calculated.

11B-HSD1 Inhibition Assay

The inhibitory activity of the compounds against human and mouse 113-HSD1 was determined
using a scintillation proximity assay.[5][6] The assay measures the conversion of [3H]-cortisone
to [3H]-cortisol by the enzyme. The inhibition of this conversion by the test compounds was
measured, and the IC50 values were determined.

Visualizations
General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship
studies in drug discovery.
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

VEGFR-2 Signaling Pathway

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, a
key target for some of the discussed picolinamide analogues.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide
analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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